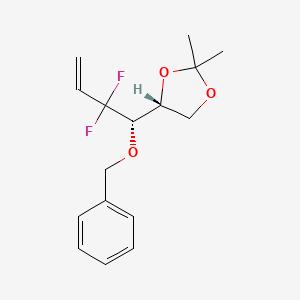
(4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid: is an organoboron compound with the molecular formula C8H8BNO2 and a molecular weight of 160.97 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce a boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to introduce a boronic acid group directly onto the pyridine ring.
Industrial Production Methods: Industrial production methods for (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borohydrides .
Aplicaciones Científicas De Investigación
Chemistry:
Suzuki-Miyaura Cross-Coupling: (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: This compound can be used to attach biomolecules to surfaces or other molecules through boronic acid chemistry.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mecanismo De Acción
The mechanism of action of (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and drug development . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyridinyl group.
2-Pyridinylboronic Acid: Similar but lacks the prop-1-yn-1-yl substituent.
3-Pyridinylboronic Acid: Similar but with the boronic acid group at the 3-position instead of the 2-position.
Uniqueness: (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids .
Propiedades
Fórmula molecular |
C8H8BNO2 |
|---|---|
Peso molecular |
160.97 g/mol |
Nombre IUPAC |
(4-prop-1-ynylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6,11-12H,1H3 |
Clave InChI |
BJZZMNPLAVTTCW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=CC(=C1)C#CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)

![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)



![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)


